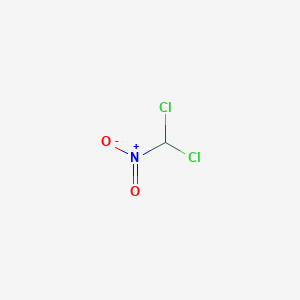

Dichloronitromethane

Description

Structure

3D Structure

Properties

IUPAC Name |

dichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYLLBGLKGFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221387 | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-89-3 | |

| Record name | Dichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of Dichloronitromethane via Controlled Halogenation

Technical Guide & Process Whitepaper

Executive Summary

Dichloronitromethane (

However, the synthesis of dichloronitromethane presents a significant challenge in selectivity . The high acidity of the

Chemical & Physical Profile

| Property | Specification |

| IUPAC Name | Dichloro(nitro)methane |

| CAS Number | 7119-89-3 |

| Molecular Formula | |

| Molecular Weight | 129.93 g/mol |

| Boiling Point | 106–107 °C (at 760 mmHg) |

| Density | ~1.604 g/cm³ |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in chloroform, dichloromethane; immiscible with water |

| Hazards | Lachrymator, Toxic, Shock-sensitive (potential) |

Mechanistic Foundation

The synthesis relies on the haloform-type reaction mechanism. The nitro group (

Critical Selectivity Challenge: The introduction of electron-withdrawing chlorine atoms increases the acidity of the remaining protons (

Figure 1: Stepwise chlorination pathway. The reaction rate increases with each halogenation step, requiring kinetic control to arrest the process at DCNM.

Strategic Synthesis Protocols

Method A: Modified Hypochlorite Route (Process Scale)

This method utilizes Sodium Hypochlorite (NaOCl) as both the base and chlorine source. It is cost-effective but requires precise temperature control to prevent the "runaway" to chloropicrin.

Reagents:

-

Nitromethane (1.0 eq)

-

Sodium Hypochlorite (12-15% solution, 2.0 - 2.1 eq active Cl2)

-

Solvent: Water (buffered to pH 7-8 is optional but recommended to slow the third chlorination)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice/salt bath (Target Temp: -5°C to 0°C).

-

Charge: Add Nitromethane to the flask.

-

Addition: Add cold NaOCl solution dropwise. Crucial: The reaction is highly exothermic.[1] The rate of addition must be controlled to keep the internal temperature below 10°C .

-

Note: If the temperature spikes, the reaction favors the formation of chloropicrin and decomposition products.

-

-

Quench: Once 2.0 equivalents are added, stir for 30 minutes at 0°C. Acidify cautiously with dilute HCl to pH ~5 to protonate any remaining nitronate salts back to the nitroalkane form.

-

Extraction: Extract the aqueous mixture with Dichloromethane (

). -

Drying: Wash organic layer with brine, dry over anhydrous

.

Method B: N-Chlorosuccinimide (NCS) Route (Precision/Lab Scale)

For high-purity applications where over-chlorination must be minimized, NCS provides a milder, non-aqueous source of electrophilic chlorine.

Reagents:

-

Nitromethane (1.0 eq)

-

N-Chlorosuccinimide (NCS) (2.0 - 2.1 eq)

-

Base: Lithium Diisopropylamide (LDA) or Sodium Ethoxide (EtONa) (2.0 eq)

-

Solvent: THF (anhydrous)

Protocol:

-

Deprotonation: Cool THF solution of Nitromethane to -78°C under Argon. Add base (LDA) slowly to generate the dianion equivalent/nitronate.

-

Chlorination: Dissolve NCS in THF and add slowly to the cold nitronate solution.

-

Warming: Allow the mixture to warm to room temperature over 4 hours.

-

Workup: Quench with saturated

, extract with ether, and concentrate.

Process Safety Management (PSM)

WARNING: This synthesis involves hazardous energetic materials.

-

Shock Sensitivity: Nitromethane is a high explosive precursor. While pure nitromethane is relatively stable, its mixtures with amines or halogens can become shock-sensitive. Never distill the reaction residue to dryness.

-

Lachrymator: Dichloronitromethane and its byproducts (chloropicrin) are severe lachrymators (tear gas agents). All operations must occur in a functioning fume hood .

-

Incompatibility: Avoid contact with strong reducing agents, amines, and powdered metals.

-

PPE: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, and a face shield.

Purification & Characterization

The crude product will likely contain a mixture:

-

Monochloronitromethane (BP ~122°C - disputed data, often lower)

-

Dichloronitromethane (Target, BP 107°C)

-

Trichloronitromethane (Chloropicrin, BP 112°C)

Purification Strategy: Due to the close boiling points (especially between di- and tri- species), fractional distillation with a Vigreux column or spinning band column is required.

-

Collect the fraction boiling at 106–108°C .

-

Note: The density difference can be used as a quick check. Chloropicrin (

) is denser than Dichloronitromethane (

Process Workflow Diagram:

Figure 2: Operational workflow emphasizing temperature control and fractionation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165571, Dichloronitromethane. Retrieved from [Link][2]

-

Mitch, W. A., et al. (2023). Chloramination of Nitromethane: Incomplete Chlorination and Unexpected Substitution Reaction. Environmental Science & Technology.[3] Retrieved from [Link]

Sources

1H and 13C NMR spectrum of dichloronitromethane

Technical Guide: Dichloronitromethane ( )

NMR Characterization, Synthesis, and Safety Protocols[1]

Executive Summary

Dichloronitromethane (CAS: 7119-89-3) is a halogenated nitroalkane intermediate used in the synthesis of agrochemicals and as a precursor for chloropicrin. Its characterization is frequently complicated by its volatility and the presence of over-chlorinated byproducts (chloropicrin) or under-chlorinated starting materials (chloronitromethane). This guide outlines the definitive

Safety Warning: Dichloronitromethane is a potent lachrymator and severe respiratory irritant. All protocols described herein must be performed in a functioning chemical fume hood with full-face respiratory protection available.

Structural Analysis & Electronic Environment

The molecule consists of a central

-

One Hydrogen atom (Methine).[1]

-

Two Chlorine atoms (Inductive withdrawal).

-

One Nitro group (Strong resonance/inductive withdrawal).

This unique electronic environment creates extreme deshielding , shifting resonance signals significantly downfield compared to standard alkyl halides.

DOT Diagram: Structural Logic & Deshielding Effects

Caption: Electronic withdrawal by Cl and NO2 groups reduces electron density around the methine proton, causing significant downfield NMR shifts.

NMR Spectral Data

The following data represents the characteristic signals for dichloronitromethane in Deuterated Chloroform (

3.1

H NMR Spectrum

The spectrum is characterized by a single, sharp singlet. The absence of neighboring protons prevents spin-spin coupling (

| Parameter | Value / Range | Multiplicity | Integration | Assignment |

| Chemical Shift ( | 6.60 – 6.80 ppm | Singlet ( | 1H | |

| Solvent Dependency | Shifts downfield in DMSO- | - | - | Solvent H-bonding |

Diagnostic Insight:

-

Impurity Flag: A signal at 4.33 ppm indicates unreacted Nitromethane.

-

Impurity Flag: A signal at 5.30 ppm indicates Dichloromethane (solvent).

-

Impurity Flag: Chloropicrin (

) has no protons and is silent in

3.2

C NMR Spectrum

The

| Parameter | Value / Range | Assignment | Notes |

| Chemical Shift ( | 88.0 – 92.0 ppm | Methine Carbon | |

| Coupling | Possible broadening | - | Due to |

Comparative Shift Table (Impurities):

| Compound |

Synthesis Protocol: Controlled Chlorination

The synthesis relies on the alpha-chlorination of nitromethane using sodium hypochlorite (bleach). The critical technical challenge is stopping at the dichloro stage, as the electron-withdrawing nature of the first chlorine facilitates the addition of subsequent chlorines (the Haloform reaction mechanism).

Reaction Stoichiometry:

Experimental Workflow

-

Preparation: Charge a reaction flask with Nitromethane (1.0 eq) and cool to 0°C in an ice/salt bath.

-

Addition: Add Sodium Hypochlorite (10-12% aq. solution, 2.0 eq) dropwise over 2 hours.

-

Critical Control: Temperature must remain < 5°C. Higher temperatures favor the formation of Chloropicrin (

).

-

-

Quenching: Acidify the mixture with dilute HCl to pH ~6.

-

Extraction: Extract with Dichloromethane (

). -

Purification: Fractional distillation (BP: ~107°C). Note: Chloropicrin boils at 112°C, making separation difficult. Precise temperature control during synthesis is superior to downstream purification.

DOT Diagram: Synthesis & Impurity Pathways

Caption: Stepwise chlorination pathway. Over-reaction leads to Chloropicrin, which is NMR silent in proton scans.

Safety & Handling Protocols

Dichloronitromethane is a lachrymator (tear agent) similar to chloropicrin. It attacks mucous membranes instantly upon exposure.

| Hazard Class | Protocol |

| Inhalation | Strict Fume Hood Use. Do not open vials on an open bench. Use a full-face respirator with organic vapor cartridges if working with >5mL. |

| Skin Contact | Permeates standard nitrile gloves. Use Double-gloving (Nitrile under Laminate/Silver Shield) or change gloves immediately upon splash. |

| Waste Disposal | Treat as halogenated organic waste. Do not mix with strong bases (risk of exothermic decomposition). |

| Decontamination | Glassware should be soaked in a dilute sodium thiosulfate solution to neutralize residues before removal from the hood. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165571, Dichloronitromethane. Retrieved from [Link]

-

Organic Syntheses. (1973). Formation of alpha-diazo ketones via chlorination of oximes. (Reference for chlorination methodology). Retrieved from [Link]

-

Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

Spectroscopic Characterization of Dichloronitromethane (DCNM): A Technical Guide to IR Analysis

Executive Summary

Dichloronitromethane (DCNM) , CAS [7119-89-3], is a halogenated nitroalkane frequently encountered as a reactive intermediate in organic synthesis and as a disinfection byproduct (DBP) in water treatment.[1][2][3][4] Its structural hybridity—possessing both high-electron-density chlorine atoms and a strongly electron-withdrawing nitro group—creates a unique vibrational signature.

For researchers and drug development professionals, Infrared (IR) spectroscopy serves as the primary rapid-validation tool for DCNM. This guide provides an authoritative breakdown of its spectral characteristics, emphasizing the electronic effects that differentiate it from its precursors (nitromethane) and analogs (chloropicrin).

Molecular Structure & Vibrational Theory

To accurately interpret the IR spectrum of DCNM (

-

Geometry: The molecule adopts a distorted tetrahedral geometry around the central carbon.

-

Electronic Inductive Effect (-I): The presence of two chlorine atoms exerts a strong inductive effect, withdrawing electron density from the central carbon. This electron deficiency is transmitted to the nitro group.

-

Vibrational Consequences:

-

N-O Bond Shortening: The electron withdrawal reduces the resonance character of the nitro group, effectively increasing the double-bond character of the N=O bonds. This results in a hypsochromic shift (blue shift) of the asymmetric stretching frequency to higher wavenumbers compared to non-halogenated nitroalkanes.

-

C-H Bond Acidification: The electron-poor carbon weakens the C-H bond while simultaneously increasing its force constant due to rehybridization effects, typically shifting the C-H stretch to the region characteristic of

or acidic protons (>3000 cm⁻¹).

-

Spectral Analysis: Core Functional Groups

The following table summarizes the diagnostic bands for DCNM. Note that exact wavenumbers may vary slightly (

Table 1: Diagnostic IR Bands of Dichloronitromethane

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Insight |

| 3020 – 3050 | Weak | Diagnostic: Indicates an acidic proton on a halogenated carbon. Higher frequency than typical alkyl C-H (2850-2960 cm⁻¹). | |

| 1580 – 1610 | Strong | Primary Identifier: Shifted significantly higher than nitromethane (~1550 cm⁻¹) due to the inductive effect of two Cl atoms. | |

| 1330 – 1360 | Strong | Confirmation: Often appears as a sharp, intense band. Slightly lower than typical alkyl nitro groups due to field effects. | |

| 850 – 920 | Medium | Backbone: Represents the connection between the central carbon and the nitro group. | |

| 750 – 800 | Strong | Fingerprint: Characteristic of polychlorinated alkanes. Often broad or split due to isotopic contributions ( | |

| ~600 | Medium | Deformation: In-plane bending mode of the nitro group. |

Detailed Band Interpretation

The Nitro Group Shift (

)

In simple nitroalkanes like nitromethane, the asymmetric stretch occurs near 1550 cm⁻¹. In DCNM, the two

-

Observation: Expect this peak to be the most dominant feature in the 1500–1700 cm⁻¹ window.

-

differentiation: If the peak is >1610 cm⁻¹, suspect Trichloronitromethane (Chloropicrin) . If the peak is <1560 cm⁻¹, suspect unreacted Nitromethane .

The "Invisible" C-H Stretch

Unlike standard alkyl chains which show strong absorption in the 2850–2960 cm⁻¹ region, the C-H stretch in DCNM is weak and shifted to ~3030 cm⁻¹.

-

Common Error: Researchers often mistake this weak band for noise or overtone bands. However, its presence is the definitive way to distinguish DCNM from Chloropicrin (which has no C-H bond).

Experimental Protocol

Safety Warning: Lachrymator

Dichloronitromethane is a potent lachrymator (tear gas agent) and lung irritant. It is structurally related to chloropicrin.

-

Mandatory PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

-

Containment: All transfers must occur within a functioning fume hood.

-

Disposal: Quench with basic hydrolysis (carefully) or dispose of as halogenated organic waste.

Method A: Liquid Film (Neat)

Best for qualitative identification and fingerprinting.

-

Cell Prep: Use NaCl or KBr salt plates. Ensure they are polished and dry.

-

Loading: Place 1 drop of DCNM on the center of one plate.

-

Compression: Place the second plate on top and rotate 90° to create a thin, capillary film. Do not over-tighten, as the compound is volatile.

-

Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹

-

Scans: 16 (sufficient for strong nitro bands)

-

Method B: Solution Phase ( or )

Best for quantitative analysis or if the sample is too volatile.

-

Solvent Choice: Carbon tetrachloride (

) is ideal as it is IR transparent in the fingerprint region (caution: toxic). Chloroform ( -

Concentration: Prepare a 5-10% (v/v) solution.

-

Path Length: Use a sealed liquid cell with a 0.1 mm spacer to prevent evaporation during the scan.

Visualization & Logic Flows

Diagram 1: Spectral Logic Tree for Identification

This logic flow guides the researcher in distinguishing DCNM from its common synthesis precursors and byproducts.

Caption: Decision tree for distinguishing Dichloronitromethane from Nitromethane and Chloropicrin using IR markers.

Diagram 2: Experimental Workflow

The following diagram outlines the critical path from synthesis to spectral validation, ensuring sample integrity.

Caption: Workflow emphasizing the removal of water (which interferes with NO2 bands) and handling of volatility.

Troubleshooting & Common Artifacts

| Artifact | Cause | Solution |

| Broad O-H Band (3400 cm⁻¹) | Wet sample. Water absorbs strongly here and can broaden the | Dry sample over |

| Missing C-H Stretch | Sample evaporation or concentration too low. | Use a thicker spacer (0.1mm) or run as a neat film immediately. |

| Split | Fermi resonance (coupling between fundamental and overtone bands). | This is normal for many nitro compounds. Record the center of gravity of the split peaks. |

| High Baseline Slope | Scattering due to salt plate fogging. | Repolish salt plates; DCNM HCl byproducts can etch NaCl windows over time. |

References

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of Nitromethane (Gas Phase). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Dichloronitromethane (Compound Summary). National Library of Medicine. CID 165571.[5] Available at: [Link][5]

-

SpectraBase. Vapor Phase IR Spectra of Dichloronitromethane. John Wiley & Sons.[5] Available at: [Link][5]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry. Available at: [Link][6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Solved IR SPECTRUM ANALYSIS NHAc NO2 II-03 | Chegg.com [chegg.com]

- 5. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

Advanced Characterization of Dichloronitromethane: MS Fragmentation & Analytical Protocols

Executive Summary

Dichloronitromethane (DCNM) is a prevalent halonitromethane disinfection byproduct (DBP) formed during the chlorination of water containing high organic nitrogen loads. Its analysis is complicated by two factors: thermal instability and a distinctive isotopic signature that dominates its mass spectrum.

This guide provides a structural breakdown of the DCNM fragmentation pattern under Electron Ionization (EI), distinguishing between diagnostic ions and common artifacts. It further details a field-proven protocol adapted from EPA Method 551.1, optimized for Mass Spectrometry (MS) confirmation.

Part 1: Molecular Properties & Isotopic Physics[1]

Before interpreting the spectrum, one must understand the isotopic "fingerprint" dictated by the two chlorine atoms. This is the primary validation tool for DCNM identification.

The Dichloro Cluster ( )

Chlorine exists naturally as

Mathematical Distribution

-

(

-

(

-

(

This 9:6:1 ratio is the hallmark of the DCNM base peak.

Chemical Constants

| Property | Value | Notes |

| Formula | ||

| Nominal Mass | 129 Da | Based on |

| Exact Mass | 128.938 | Monoisotopic |

| Stability | Low | Decomposes at high injector temps |

Part 2: Fragmentation Mechanics (EI Source)

Under standard 70 eV Electron Ionization, DCNM undergoes rapid fragmentation. The molecular ion (

Primary Pathway: C-N Bond Homolysis

The most energetically favorable pathway is the cleavage of the Carbon-Nitrogen bond. This ejects the nitro group (

-

Loss of

(46 Da): The parent molecule (m/z 129) loses the nitro group.- [1]

-

This generates the Base Peak Cluster at m/z 83, 85, and 87.

Secondary Pathways[1]

-

Nitro Group Ionization: The charge may be retained on the nitro group, generating a peak at m/z 46 (

) or m/z 30 ( -

C-Cl Cleavage: Less common as a primary step compared to nitro loss, but contributes to lower mass noise.[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the decay of the parent molecule into its diagnostic ions.

Figure 1: Mechanistic fragmentation pathway of Dichloronitromethane under 70 eV EI.

Part 3: Detailed Spectral Fingerprint[1]

When analyzing real-world samples, look for the following specific ion clusters. The absence of a Molecular Ion (

| m/z Value | Ion Identity | Relative Abundance | Diagnostic Significance |

| 83 | 100% (Base) | Primary quantifier ion.[1] | |

| 85 | ~65% | Primary qualifier. Must match 9:6 ratio with 83. | |

| 87 | ~10% | Secondary qualifier. Confirms | |

| 46 | Variable (Low) | Indicates nitro group; often obscured by background. | |

| 30 | Variable | Common nitro fragment, but non-specific. | |

| 47/49 | Low | Minor rearrangement fragment. |

Expert Insight: If you observe a strong peak at m/z 129, suspect a co-eluting contaminant or soft ionization (CI) data. In EI, the 83/85/87 cluster is the definitive identifier.

Part 4: Analytical Protocol (Modified EPA 551.1)[1]

Standard EPA Method 551.1 uses Electron Capture Detection (ECD).[2][3] For Mass Spectrometry, specific modifications are required to prevent thermal degradation of DCNM in the injection port.

Workflow Logic

-

Salt-Assisted LLE: Increases ionic strength to drive organics into the solvent.

-

Solvent Choice: MTBE (Methyl tert-butyl ether) is preferred for its clean baseline in the low mass region.

-

Injector Temp: CRITICAL. DCNM degrades above 200°C.

Step-by-Step Methodology

-

Sample Prep:

-

Adjust 30 mL sample pH to 4.5–5.5 using phosphate buffer.

-

Add 10 g anhydrous Sodium Sulfate (

).

-

-

Extraction:

-

Add 3 mL MTBE (GC-grade).[1]

-

Shake vigorously for 2 minutes (mechanical shaker recommended).

-

Allow phase separation (2 min).

-

-

Instrument Parameters (GC-MS):

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]

-

Inlet: Splitless, 180°C (Do not exceed 200°C).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Source Temp: 230°C.

-

-

Acquisition:

-

Scan Range: m/z 29–200.

-

Solvent Delay: 2.5 min (to skip MTBE).

-

Visualization: Analytical Workflow

Figure 2: Optimized extraction and detection workflow for DCNM analysis.

Part 5: Troubleshooting & Artifacts

Thermal Degradation

If the m/z 83/85/87 cluster ratio is skewed or peak tailing is severe, the injector is likely too hot or the liner is dirty. DCNM can decompose into chloropicrin or other artifacts on active sites.

-

Solution: Deactivate inlet liners (silanized glass wool) and lower inlet temperature to 170°C–180°C.

Matrix Interferences

In complex wastewater matrices, aliphatic hydrocarbons may co-elute.

-

Solution: Use Selected Ion Monitoring (SIM) focusing exclusively on m/z 83, 85, and 87. This eliminates background noise from non-halogenated compounds.

References

-

U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.[1][2][3][4] Revision 1.0. Cincinnati, OH.

-

National Institute of Standards and Technology (NIST). (2023). Dichloronitromethane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5]

-

Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.

Sources

- 1. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane [webbook.nist.gov]

- 2. NEMI Method Summary - 551.1 [nemi.gov]

- 3. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]

- 4. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]

- 5. Acetonitrile, dichloro- [webbook.nist.gov]

Computational Characterization and Reactivity Profiling of Dichloronitromethane (DCNM)

Executive Summary

Dichloronitromethane (DCNM) (

This technical guide provides a rigorous computational framework for studying DCNM. It moves beyond basic geometry optimization to explore potential energy surfaces (PES) of decomposition, atmospheric radical interactions, and in silico toxicity prediction using Density Functional Theory (DFT).

Electronic Structure & Conformational Dynamics

Theoretical Method Selection

Accurate modeling of DCNM requires functionals that account for dispersion forces and long-range interactions, particularly due to the chlorine atoms and the nitro group's resonance.

-

Recommended Functional: M06-2X or

B97X-D . These are superior to B3LYP for thermochemistry and barrier heights involving halogens. -

Basis Set: 6-311++G(2d,2p) or aug-cc-pVTZ .

-

Causality: The "++" (diffuse functions) are non-negotiable here. The nitro group (

) withdraws electron density, creating regions of high electron fluctuation that standard basis sets fail to capture, especially in transition states.

-

Geometric Considerations

The DCNM molecule exhibits a

Table 1: Key Structural Parameters (M06-2X/6-311++G(d,p))

| Parameter | Gas Phase ( | Aqueous (SMD) ( | Mechanistic Implication |

| C-N Bond | 1.51 | 1.49 | Shortening in water stabilizes the molecule against homolysis. |

| C-Cl Bond | 1.76 | 1.78 | Elongation in water suggests increased susceptibility to hydrolysis. |

| 110.5 | 111.2 | Steric bulk of Cl atoms dictates nucleophilic approach angles. | |

| Dipole ( | 2.1 D | 3.4 D | High polarity drives solubility and solvation stabilization. |

Decomposition and Atmospheric Fate

Understanding the breakdown of DCNM is vital for assessing its persistence. The decomposition competes between unimolecular dissociation and bimolecular radical abstraction.

Unimolecular Decomposition Channels

Two primary channels exist for thermal decomposition:

-

Channel A (C-N Fission):

-

Energetics: Typically the lowest energy path (

).

-

-

Channel B (HONO Elimination):

-

Energetics: Higher barrier due to the strained four-membered transition state.

-

Atmospheric Oxidation (Reaction with )

In the troposphere, the dominant sink is hydrogen abstraction by hydroxyl radicals.

This radical intermediate (

Visualization of Reaction Pathways

Caption: Comparative energetics of unimolecular decomposition vs. bimolecular atmospheric oxidation pathways.

In Silico Toxicology: The "Soft Electrophile" Hypothesis

For drug development professionals, DCNM is a prototype for SN2 reactivity with biological thiols (e.g., Cysteine in proteins, Glutathione).

The Mechanism of Toxicity

Toxicity is often mediated by the alkylation of DNA or proteins. The reactivity correlates strongly with the energy of the Lowest Unoccupied Molecular Orbital (

-

Lower

= Higher electrophilicity = Greater toxicity. -

Soft-Soft Interaction: The sulfur atom in glutathione is a "soft" nucleophile. It prefers reacting with "soft" electrophiles (like the carbon in alkyl halides) rather than "hard" electrophiles (like carbonyls).

Calculating Reactivity Descriptors

To predict toxicity, calculate the Global Electrophilicity Index (

Where:

-

(Chemical Potential)

-

(Chemical Hardness)

Protocol for Toxicity Prediction:

-

Optimize DCNM geometry (Solution phase, Water).

-

Extract HOMO and LUMO energies (in eV).[1]

-

Calculate

.[2] A value

Experimental Protocols (Computational)

Protocol A: Geometry Optimization & Frequency Analysis

Objective: Obtain a validated minimum structure. Software: Gaussian 16 / ORCA 5.

Step-by-Step:

-

Input Construction:

-

Execution: Run optimization (Opt) followed by frequency (Freq).

-

Validation: Ensure zero imaginary frequencies . If imaginary frequencies exist (often small ones around

), they likely correspond to

Protocol B: Transition State Search (OH Radical Attack)

Objective: Locate the TS for

-

Guess Structure: Place the Oxygen of

approximately -

Method: Opt=(TS, CalcFC, NoEigenTest)

-

Validation:

-

Look for exactly one imaginary frequency .

-

Visualize the vibration: It must correspond to the H atom moving between C and O.

-

Run an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the correct reactants and products.

-

Workflow Diagram

Caption: Standardized computational workflow for reactivity profiling of DCNM.

References

-

Tanaka, N., et al. (2025). Computational study of the reaction between chloroacetone and OH radical. ResearchGate.[4][5][6] 3[6][7]

- Relevance: Establishes the DFT methodology (M06-2X)

-

Stalter, D., et al. (2016). Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. Environmental Science & Technology. 8[7]

- Relevance: Provides the authoritative link between and toxicity for halonitromethanes.

-

Ye, J.T., et al. (2016). Computational study of H-abstraction reactions from CH3OCH2CH2Cl... Environmental Science and Pollution Research. 9

- Relevance: Validates the reaction channel analysis for chlorin

Sources

- 1. youtube.com [youtube.com]

- 2. 3D-QSAR studies of the chemical modification of hydroxyl groups of biomass (cellulose, hemicelluloses and lignin) using quantum chemical descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Density Functional Theory calculations employed to describe the transport of medical gases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational study of H-abstraction reactions from CH3OCH2CH2Cl/CH3CH2OCH2CH2Cl by Cl atom and OH radical and fate of alkoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation Dynamics of Dichloronitromethane

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals investigating disinfection by-products (DBPs) and their environmental/toxicological footprints.[1]

Technical Guide & Whitepaper

Executive Summary

Dichloronitromethane (DCNM), a halogenated nitromethane (HNM), represents a class of emerging nitrogenous disinfection by-products (N-DBPs) with cytotoxicity and genotoxicity significantly exceeding that of regulated trihalomethanes (THMs) and haloacetic acids (HAAs). This guide delineates the physicochemical stability, formation kinetics, and degradation pathways of DCNM, providing a mechanistic framework for researchers assessing its environmental persistence and toxicological risks.

Physicochemical Profile & Formation Dynamics

DCNM (

Formation Precursors

Unlike carbonaceous DBPs, DCNM formation is driven by the presence of nitrogen-enriched organic matter.

-

Algal Organic Matter (AOM): Intracellular AOM, rich in amines and amino acids, is a potent precursor.

-

Disinfection Synergy: Pre-ozonation of water containing nitrite and dissolved organic matter (DOM) significantly enhances DCNM yields during subsequent chlorination.[1] Ozone oxidizes amines to nitro groups, which are then chlorinated.[1]

Table 1: Physicochemical Properties of DCNM

| Property | Value | Relevance |

|---|

| Molecular Formula |

Degradation Pathways

DCNM fate is governed by three primary mechanisms: Hydrolysis (pH-dependent), Photolysis (UV-driven), and Reductive Transformation (surface-mediated).

Hydrolysis (Base-Catalyzed)

DCNM is relatively stable in acidic environments but degrades rapidly under alkaline conditions.[1]

-

Mechanism: Base-catalyzed abstraction of the

-proton forms a nitronate anion.[1] This intermediate undergoes elimination to release nitrite ( -

Kinetics: Hydrolysis follows pseudo-first-order kinetics with respect to

.[1]

Photolysis (Direct & Indirect)

Direct photolysis is the dominant abiotic degradation pathway in surface waters.[1]

-

Mechanism: UV irradiation (254 nm) causes homolytic cleavage of the

or -

Radical Scavenging: In the presence of radical scavengers (e.g., bicarbonate), the reaction efficiency may decrease, but indirect photolysis via hydroxyl radicals (

) in Advanced Oxidation Processes (AOPs) accelerates degradation.

Reductive Transformation (Zero-Valent Iron)

In groundwater remediation and engineered treatment systems, Zero-Valent Iron (ZVI,

-

Mechanism: Surface-mediated electron transfer.[1]

acts as the electron donor.[1][2] -

Pathway: Sequential hydrogenolysis (replacement of Cl with H) and nitro-reduction (reduction of

to -

Significance: ZVI reduction is orders of magnitude faster than hydrolysis, making it a viable remediation strategy.

Pathway Visualization

The following diagram illustrates the divergent fates of DCNM based on environmental conditions.

Figure 1: Divergent degradation pathways of Dichloronitromethane driven by pH, light, and redox potential.

Toxicity & Biological Interaction

For drug development professionals, DCNM serves as a reference toxicant for genotoxic stress.[1]

-

Cytotoxicity: DCNM is approximately 30x more cytotoxic than dichloroacetic acid (DCAA) in Chinese Hamster Ovary (CHO) cell assays.[1]

-

Genotoxicity: Induces DNA strand breaks and micronuclei formation.[1] The mechanism is linked to the electrophilic nature of the molecule and the formation of reactive radical intermediates during intracellular metabolism.

-

Relevance: Presence in pharmaceutical grade water must be strictly controlled due to high potency at low concentrations (

range).[1]

Analytical Methodology: Quantification Protocol

Precise quantification is required for kinetic studies.[1] The following protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Electron Capture Detection (GC-ECD).

Protocol Workflow

-

Sample Collection: Collect water samples in amber glass vials with PTFE-lined caps. Quench residual chlorine immediately using ammonium chloride (

) to stop DBP formation.[1] Note: Avoid sodium thiosulfate as it can degrade HNMs. -

Extraction (LLE):

-

Analysis (GC-ECD):

Figure 2: Optimized analytical workflow for DCNM quantification minimizing degradation artifacts.

References

-

Degradation Mechanisms of Halonitromethanes: Title: Free-Radical Chemistry of Disinfection Byproducts.[1] 3. Degradation Mechanisms of Chloronitromethane, Bromonitromethane, and Dichloronitromethane. Source: Environmental Science & Technology / NIH PubMed.[1] URL:[Link]

-

Toxicity Comparison (Cytotoxicity/Genotoxicity): Title: Halonitromethane Drinking Water Disinfection Byproducts: Chemical Characterization and Mammalian Cell Cytotoxicity and Genotoxicity.[1][3] Source: Environmental Science & Technology (ACS).[1] URL:[Link]

-

Formation from Algal Organic Matter: Title: Disinfection By-Products Formation from Chlor(am)ination of Algal Organic Matter of Chlorella sorokiniana.[1][4][5] Source: Toxics (MDPI).[1] URL:[Link]

-

Zero-Valent Iron Reduction: Title: Reduction of Chlorinated Methanes by Nano-Sized Zero-Valent Iron.[1][6][7] Kinetics, Pathways, and Effect of Reaction Conditions.[8] Source: Environmental Engineering Science.[1] URL:[Link]

-

Hydrolysis Pathways: Title: Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate.[1] Source: Water Research / NIH.[1] URL:[Link]

Sources

- 1. Dichloronitromethane | CHCl2NO2 | CID 165571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Free-radical chemistry of disinfection byproducts. 3. Degradation mechanisms of chloronitromethane, bromonitromethane, and dichloronitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disinfection By-Products Formation from Chlor(am)ination of Algal Organic Matter of Chlorella sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Nanoscale zero-valent iron reduction coupled with anaerobic dechlorination to degrade hexachlorocyclohexane isomers in historically contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: Solubility Profile & Solvent Compatibility of Dichloronitromethane (DCNM)

Executive Summary

Dichloronitromethane (DCNM), a halogenated nitroalkane, presents a unique solubility profile governed by its high polarity and significant C-H acidity. Unlike simple alkyl halides, DCNM acts as a "pseudo-acid," capable of altering the pH of unbuffered aqueous solutions and reacting violently with basic organic solvents.

This guide provides a definitive technical analysis of DCNM’s solubility for researchers in pharmaceutical synthesis and agrochemical development. It moves beyond basic "like dissolves like" heuristics to explore the mechanistic drivers of solvation, providing self-validating protocols for solubility determination and critical safety warnings regarding solvent incompatibility.

Physicochemical Architecture

To understand DCNM's solubility, one must first understand its electronic structure. The molecule consists of a methane backbone substituted with one nitro group (

The "Alpha-Proton" Factor

The defining feature of DCNM is the single hydrogen atom on the alpha-carbon. The electron-withdrawing induction (

-

Estimated

: ~5.0 – 6.0 (in water), significantly lower than nitromethane ( -

Implication: In basic solvents (e.g., Pyridine, Amines), DCNM does not merely dissolve; it deprotonates to form a nitronate salt. This is a critical distinction for process chemists.

Polarity and Density

-

Dipole Moment: High. The nitro group and chlorine atoms create a strong permanent dipole.

-

Density:

(estimated based on congener comparison; denser than water).

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on mechanistic interactions. DCNM exhibits high solubility in polar aprotic and chlorinated solvents due to dipole-dipole interactions.

Table 1: Solubility Profile of Dichloronitromethane

| Solvent Class | Representative Solvents | Solubility Rating | Interaction Mechanism | Critical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole-Dipole, Dispersion | Recommended. Ideal for extraction due to structural similarity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole | Caution. High solubility, but thermal instability risks increase in high-boiling solvents like DMSO. |

| Alcohols | Methanol, Ethanol, Isopropanol | Good | H-Bonding (Solvent Donor) | Soluble, but potential for nucleophilic attack or transesterification under forcing conditions. |

| Ethers | Diethyl Ether, THF | Good | Dipole-Dipole | Good for synthesis; THF peroxides must be absent. |

| Aromatics | Benzene, Toluene | Moderate to Good | Useful for partitioning; less soluble than in chlorinated solvents. | |

| Alkanes | Hexane, Heptane | Poor | Induced Dipole | Anti-Solvent. Useful for precipitating impurities or crystallizing derivatives. |

| Water | Sparingly Soluble | H-Bonding (limited) | Hydrolysis risk over time. Forms acidic solution.[4] |

Mechanistic Solvation Diagram

The following diagram illustrates the competing forces stabilizing DCNM in different environments.

Figure 1: Mechanistic interactions between DCNM and various solvent classes. Note the reactive pathway with bases.[3]

Experimental Protocol: Solubility Determination

Objective: To accurately determine the saturation solubility of DCNM in a target solvent using a self-validating Gravimetric/GC workflow.

Safety Pre-Check:

-

Lachrymator: Work exclusively in a fume hood.

-

Explosion Hazard: Do not heat concentrated DCNM solutions above 60°C.

Step-by-Step Methodology

-

Saturation Equilibrium:

-

Add excess DCNM (liquid) to 5.0 mL of the target solvent in a crimp-sealed vial.

-

Agitate at controlled temperature (

) for 24 hours. -

Validation: Visually confirm a biphasic layer (undissolved oil) persists. If clear, add more DCNM.

-

-

Phase Separation:

-

Centrifuge the vial at 3000 RPM for 10 minutes to separate the undissolved oil droplets.

-

Carefully aspirate the supernatant (saturated solution) using a glass syringe with a 0.2

PTFE filter.

-

-

Quantification (GC-FID Method):

-

Internal Standard: Prepare a known concentration of Nitrobenzene in DCM.

-

Dilution: Dilute the filtered supernatant 1:100 with the Internal Standard solution.

-

Analysis: Inject into GC-FID (DB-5 Column).

-

Calculation: Use the response factor ratio to calculate the concentration of DCNM in the original supernatant.

-

Workflow Visualization

Figure 2: Self-validating workflow for determining DCNM solubility limits.

Safety & Handling (Critical)

Researchers must treat Dichloronitromethane with the same respect accorded to Chloropicrin (Trichloronitromethane).

-

Lachrymatory Effect: DCNM is a potent tear agent. Exposure to vapors causes immediate, severe eye and respiratory irritation.

-

Control: Use only in a certified chemical fume hood. Double-glove (Nitrile/Laminate).

-

-

Shock Sensitivity: While less sensitive than polynitro compounds, halogenated nitroalkanes can decompose violently under shock or high heat.

-

Prohibition:[5] Never distill DCNM to dryness.

-

-

Base Incompatibility:

-

Hazard: Mixing DCNM with strong bases (NaOH, KOH, Hydrazine) or even strong organic bases (DBU) can generate heat and unstable nitronate salts, leading to potential runaway reactions.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 165571, Dichloronitromethane. Retrieved from [Link][2]

-

Feuer, H. (1969). The Chemistry of the Nitro and Nitroso Groups.[4] Interscience Publishers. (Classic text regarding the acidity of alpha-halo nitro compounds).

Sources

Mechanistic Toxicology of Dichloronitromethane: Free Radical Pathways & Molecular Interactions

This technical guide details the free radical chemistry of Dichloronitromethane (DCNM), focusing on mechanistic pathways, experimental characterization, and toxicological implications.

Executive Summary

Dichloronitromethane (DCNM,

Fundamental Radical Generation Mechanisms

The reactivity of DCNM is governed by the competition between the C-Cl and C-N bond cleavages. The pathway taken depends heavily on the activation source (photolytic vs. metabolic).

Photolytic Activation (UV/Solar)

Under UV irradiation (254 nm), DCNM undergoes homolytic cleavage. While the C-Cl bond energy (~327 kJ/mol) is significant, the C-N bond (~305 kJ/mol) is generally weaker in simple nitroalkanes. However, in polychlorinated systems, the "heavy atom effect" and resonance stabilization can facilitate C-Cl cleavage.

-

Primary Pathway (C-N Cleavage):

-

Outcome: Formation of the dichloromethyl radical (

) and nitrogen dioxide (

-

-

Secondary Pathway (C-Cl Cleavage):

-

Outcome: Formation of the chloronitromethyl radical (

). This radical is stabilized by the electron-withdrawing nitro group, making it a persistent oxidative threat.

-

Metabolic Activation (Reductive Dehalogenation)

In biological systems, DCNM undergoes reductive dehalogenation primarily catalyzed by Cytochrome P450 2E1 (CYP2E1). This mechanism mirrors the toxicity of carbon tetrachloride (

-

Substrate Binding: DCNM binds to the heme active site of CYP2E1.

-

One-Electron Reduction: The heme iron (

) transfers a single electron to DCNM. -

Dissociative Electron Attachment: The resulting radical anion ejects a chloride ion (

).

Critical Insight: Unlike photolysis, metabolic activation selectively targets the C-Cl bond due to the high electron affinity of the halogen, generating the

Reactivity & Propagation Cascades

Once formed, the chloronitromethyl radical (

Peroxyl Radical Formation

In aerobic environments, carbon-centered radicals react with molecular oxygen at diffusion-controlled rates (

This peroxyl radical is a potent oxidant capable of:

-

Lipid Peroxidation: Abstracting hydrogen from polyunsaturated fatty acids (PUFAs), initiating chain reactions.

-

Epoxidation: Reacting with DNA bases or protein residues.

Glutathione (GSH) Depletion

DCNM acts as a direct alkylating agent towards the sulfhydryl group of glutathione, catalyzed by Glutathione S-Transferase (GST):

-

Consequence: Rapid depletion of the cellular antioxidant pool renders the cell vulnerable to the ROS generated by the radical pathways described above.

Experimental Protocols

Protocol A: ESR Spin Trapping of DCNM Radicals

Objective: Definitively identify the carbon-centered radicals generated during DCNM activation. Reagents:

-

Spin Trap: DMPO (5,5-dimethyl-1-pyrroline N-oxide), purified by charcoal filtration.

-

System: Phosphate-buffered saline (PBS, pH 7.4) or Microsomal fraction (rat liver).

-

DCNM Stock: 100 mM in DMSO.

Step-by-Step Workflow:

-

Preparation: In a quartz flat cell, mix 50 mM DMPO with 1 mM DCNM in PBS.

-

Activation (Choose one):

-

Photolytic: Irradiate directly in the cavity with a UV lamp (Hg-Xe, 500W).

-

Enzymatic: Add NADPH (1 mM) and microsomes (1 mg protein/mL) to the mix. Incubate at 37°C for 5 mins before transfer to cell.

-

-

Acquisition: Record EPR spectra at room temperature.

-

Settings: Microwave power 20 mW; Modulation amplitude 1 G; Scan range 100 G.

-

-

Analysis: Look for the characteristic 6-line signal (a triplet of doublets) typical of DMPO-carbon adducts (

,-

Validation: Use superoxide dismutase (SOD) to rule out superoxide artifacts.

-

Protocol B: Detection of Oxidative DNA Damage (8-oxo-dG)

Objective: Quantify the biological impact of DCNM-induced radicals. Method: HPLC-ECD (Electrochemical Detection) or LC-MS/MS.

-

Exposure: Treat mammalian cells (e.g., CHO or HepG2) with DCNM (0–500

) for 4 hours. -

DNA Extraction: Use a high-purity kit (phenol-chloroform free) to prevent adventitious oxidation.

-

Digestion: Hydrolyze DNA to nucleosides using Nuclease P1 and Alkaline Phosphatase.

-

Quantification:

-

Inject into HPLC with a C18 reverse-phase column.

-

Detect 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) electrochemically at +600 mV.

-

Normalization: Express results as 8-oxo-dG per

dG residues.

-

Mechanistic Visualization

Diagram 1: Dual Activation Pathways of DCNM

Caption: Figure 1. Divergent radical generation pathways of DCNM. Metabolic activation selectively targets the C-Cl bond, while photolysis favors C-N cleavage.

Diagram 2: Oxidative Stress & GSH Depletion Loop

Caption: Figure 2. The GSH depletion mechanism. DCNM conjugation consumes GSH, disabling the cell's ability to neutralize radical-induced ROS, leading to apoptosis.

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Bond Energy (C-N) | ~305 kJ/mol | Susceptible to photolysis; leads to |

| Bond Energy (C-Cl) | ~327 kJ/mol | Target of reductive metabolism (CYP2E1). |

| Primary Radical | Highly electrophilic; initiates lipid peroxidation. | |

| Major DNA Adduct | 8-oxo-dG | Marker of oxidative stress (indirect damage). |

| GSH Interaction | Direct Alkylation ( | Causes rapid depletion of antioxidant defense. |

References

-

Free-Radical Chemistry of Disinfection Byproducts. Journal of Physical Chemistry A, 2010.

-

Reductive Dehalogenation by Cytochrome P450. Journal of Biological Chemistry, 1993.

-

ESR Spin Trapping of Carbon-Centered Radicals. Free Radical Biology and Medicine, 2009.

-

Mechanisms of Haloacetonitrile Toxicity. Toxicology and Applied Pharmacology, 1995.

-

DNA Adducts and Oxidative Stress. Mutation Research, 2012.

Methodological & Application

Application Note: Dichloronitromethane (DCNM) as a Reagent for Heterocyclic Synthesis

Part 1: Executive Summary & Strategic Value

Dichloronitromethane (DCNM) (CAS: 7119-89-3) is a potent, underutilized C1-synthon in modern heterocyclic chemistry. Unlike its ubiquitous cousin trichloronitromethane (chloropicrin), DCNM offers a unique balance of reactivity due to the presence of a single acidic proton, two chlorine atoms, and a nitro group on the same carbon.

This structural motif allows DCNM to function through three distinct mechanistic pathways:

-

Electrophilic C-Alkylation: Acting as a "soft" electrophile for electron-rich heterocycles (e.g., indoles, pyrroles) under Lewis acid catalysis.

-

Carbene Generation: Serving as a precursor to chloronitrocarbene (:CCl(NO₂)) via base-mediated

-elimination. This species is critical for cyclopropanation-rearrangement sequences that yield fused heterocycles. -

Nucleophilic Substitution: Functioning as a gem-dihalo equivalent for cyclocondensation with 1,2-binucleophiles (e.g., thioamides, diamines) to access thiazoles and imidazoles.

This guide provides validated protocols for leveraging DCNM to install high-value chloronitromethyl and nitro-substituted motifs, which are increasingly sought after in drug discovery for their metabolic stability and unique electronic properties.

Part 2: Safety & Handling (Critical)

Warning: Dichloronitromethane is a hazardous alkylating agent and a nitro compound. Strict adherence to safety protocols is mandatory.

| Hazard Class | Description | Mitigation Strategy |

| Acute Toxicity | High toxicity via inhalation and skin contact. Potential lachrymator. | Handle only in a functioning chemical fume hood. Double-glove (Nitrile + Laminate). |

| Explosivity | Nitro-containing compounds can be shock-sensitive or explosive upon rapid heating. | Do not distill to dryness. Avoid contact with strong bases (e.g., NaH) without solvent dilution. |

| Incompatibility | Reacts violently with strong reducing agents and alkali metals. | Quench reactions slowly at low temperatures. Store away from amines and hydrides. |

Decontamination: Spills should be treated with dilute aqueous sodium hydroxide (5%) to hydrolyze the compound, followed by neutralization with acetic acid before disposal.

Part 3: Mechanistic Pathways & Reactivity

DCNM's versatility stems from its ability to access different reactive intermediates depending on the reaction conditions (pH, catalyst).

Diagram 1: Reactivity Modes of Dichloronitromethane

Caption: DCNM serves as a divergent precursor. Base treatment yields carbenes for cycloadditions, while Lewis acids activate it for electrophilic aromatic substitution.

Part 4: Experimental Protocols

Protocol A: C3-Functionalization of Indoles (Friedel-Crafts Alkylation)

Objective: Synthesis of 3-(chloronitromethyl)indole derivatives. This motif is a versatile precursor for tryptamine analogs and spiro-indolines.

Mechanism: The Lewis acid coordinates to the nitro group or chlorine, generating a highly electrophilic species that attacks the electron-rich C3 position of the indole.

Materials:

-

Indole (1.0 equiv)

-

Dichloronitromethane (1.2 equiv)

-

Aluminum Chloride (

) or Stannic Chloride ( -

Dichloromethane (DCM), anhydrous

-

Nitrogen atmosphere

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with nitrogen.

-

Solvent & Substrate: Add Indole (1.17 g, 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add Dichloronitromethane (1.55 g, 12 mmol) dropwise via syringe over 5 minutes. The solution may darken slightly.

-

Catalyst Addition: Carefully add

(2.0 g, 15 mmol) in small portions to control the exotherm. Note: Evolution of HCl gas may occur; ensure proper venting. -

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20-25 °C). Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product typically appears as a new spot with lower

than the starting indole. -

Quench: Cool the mixture back to 0 °C. Slowly quench with ice-cold water (10 mL).

-

Workup: Dilute with DCM (30 mL). Wash the organic layer with saturated

(2 x 20 mL) and Brine (20 mL). -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Expected Outcome: 3-(chloronitromethyl)indole (Yield: 60-75%). Data Validation:

-

1H NMR (CDCl3): Look for the diagnostic singlet or doublet for the

proton around

Protocol B: Synthesis of Functionalized Thiazoles via Cyclocondensation

Objective: Synthesis of 2-substituted-4-chloronitro-thiazoles (or related derivatives) using DCNM as a gem-dihalo synthon.

Mechanism: This reaction proceeds via a Hantzsch-type condensation where the sulfur of the thioamide attacks the electrophilic carbon of DCNM, followed by cyclization and loss of HCl.

Materials:

-

Thiobenzamide (1.0 equiv)

-

Dichloronitromethane (1.2 equiv)

-

Ethanol (absolute)

-

Pyridine (1.0 equiv) or Sodium Acetate (buffer)

Step-by-Step Methodology:

-

Dissolution: In a pressure tube or reflux flask, dissolve Thiobenzamide (1.37 g, 10 mmol) in Ethanol (15 mL).

-

Reagent Addition: Add Dichloronitromethane (1.55 g, 12 mmol) at room temperature.

-

Base Addition: Add Pyridine (0.8 mL, 10 mmol) to scavenge the HCl generated.

-

Heating: Heat the mixture to reflux (78 °C) for 4-6 hours.

-

Observation: The formation of a precipitate (Pyridine-HCl) indicates reaction progress.

-

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure.

-

Extraction: Redissolve residue in EtOAc (50 mL) and wash with water (3 x 20 mL) to remove salts.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Note: This pathway is sensitive to steric bulk on the thioamide. Electron-donating groups on the thioamide aryl ring generally improve yields.

Diagram 2: Experimental Workflow (Indole Functionalization)

Caption: Step-by-step workflow for the Lewis Acid-mediated functionalization of indoles with DCNM.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of DCNM or Product | Ensure strictly anhydrous conditions (dry solvents, N2 atm). |

| Polymerization | Excessive Lewis Acid strength | Switch from |

| No Reaction | Deactivated Substrate | If the heterocycle has EWGs (e.g., nitro-indole), heat to reflux or use a stronger catalyst ( |

| Violent Exotherm | Rapid addition of catalyst | Add catalyst in small portions or as a solution in DCM. |

Part 6: References

-

Smolecule. (2023). Dichloronitromethane - Product Information and Reactivity Profile. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 165571: Dichloronitromethane. Retrieved from

-

Matsumoto, K., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines Under High Pressure. (Analogous reactivity citation). Heterocycles, 36(10).

-

LGC Standards. (2025). Certificate of Analysis: Dichloronitromethane.[1][2][3] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-compounds and Halogenated Solvents. Retrieved from

Sources

Application Note: Strategic Utilization of Dichloronitromethane (DCNM) in Pharmaceutical Scaffolding

Executive Summary

Dichloronitromethane (DCNM) is a potent, multi-functional C1 building block that serves as a "chameleon" reagent in medicinal chemistry. Its unique structure—featuring a nitro group (an electron-withdrawing masked amine) and two chlorine atoms (leaving groups/functionalizable sites)—allows it to act as a linchpin in the synthesis of complex pharmaceutical intermediates.

This guide details the practical application of DCNM in constructing

Part 1: Chemical Profile & Critical Safety Protocols

The Lachrymator Hazard

DCNM is structurally related to chloropicrin (trichloronitromethane) and shares its aggressive lachrymatory (tear-inducing) properties. It is volatile and can penetrate standard nitrile gloves over time.

Safety Containment Protocol:

-

Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity of >100 fpm.

-

PPE Layering:

-

Quenching Spills: Do not wipe with paper towels. Cover with a mixture of sand and soda ash. Neutralize with dilute aqueous sodium sulfite (

) to reduce the nitro/halogen functionality before disposal.

Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 7119-89-3 | Identity verification. |

| Boiling Point | 106–107 °C | Allows for reflux in lower-boiling solvents (e.g., DCM, THF) without loss. |

| Density | ~1.4 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |

| Acidity ( | ~6.0 | The |

Part 2: C-C Bond Formation (The Henry Reaction)[3]

The most powerful application of DCNM is the Nitroaldol (Henry) Reaction . Unlike nitromethane, the presence of two chlorine atoms stabilizes the resulting carbanion but also makes the product (

Protocol A: Synthesis of -Dichloro- -hydroxynitroalkanes

Target Application: Precursor for Chloramphenicol analogs and

Reagents & Setup:

-

Substrate: Aryl Aldehyde (1.0 equiv)

-

Reagent: Dichloronitromethane (1.2 equiv)

-

Catalyst: DIPEA (Diisopropylethylamine) or catalytic DBU (10 mol%)

-

Solvent: THF (anhydrous) or DCM

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the Aryl Aldehyde (10 mmol) in anhydrous THF (20 mL). -

Addition: Add DCNM (12 mmol) via syringe. Cool the mixture to 0 °C.

-

Expert Insight: Cooling is critical. The reaction is exothermic, and higher temperatures favor the Retro-Henry reaction (decomposition back to starting materials).

-

-

Catalysis: Add DIPEA (2 mmol) dropwise over 10 minutes.

-

Checkpoint: The solution typically turns yellow/orange, indicating the formation of the nitronate anion.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC (stain with

or UV). The product usually appears as a less polar spot than the aldehyde. -

Quench: Pour the mixture into ice-cold 1M HCl (20 mL) to protonate the alkoxide and stop the reaction.

-

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine. Dry over-

Warning: Do not heat the water bath above 40 °C during concentration; these adducts are thermally labile.

-

Part 3: Reductive Cascade to -Amino Alcohols

The DCNM-aldehyde adduct contains a nitro group and two chlorines. A "Global Reduction" removes the chlorines (hydrodechlorination) and reduces the nitro group to an amine, yielding a clean

Protocol B: Catalytic Hydrogenation

Target: Synthesis of pharmacophores like Sphingosine or Norpseudoephedrine analogs.

Reagents:

-

Substrate: DCNM-Aldehyde Adduct (from Protocol A)

-

Catalyst: 10% Pd/C (Palladium on Carbon) or Raney Nickel

-

Hydrogen Source:

Balloon (1 atm) or Parr Shaker (40 psi) -

Base Scavenger: Sodium Acetate (NaOAc) or Triethylamine (

)-

Causality: The reduction of

bonds releases HCl. Without a base scavenger, the amine product will form a salt and potentially poison the catalyst.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude nitro-alcohol (5 mmol) in Methanol (25 mL).

-

Scavenger: Add NaOAc (15 mmol, 3 equiv).

-

Catalyst Loading: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Argon).

-

Safety: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of solvent before addition.

-

-

Hydrogenation: Purge the vessel with

three times. Stir vigorously under -

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with Methanol.

-

Purification: Concentrate the filtrate. The residue is often the acetate salt of the amine. Free-base using saturated

and extract with DCM.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent utility of DCNM, showing how a single starting material branches into two distinct, high-value pharmaceutical classes.

Caption: Divergent synthesis pathways starting from DCNM. Pathway 1 (Green) yields amino alcohols via reduction.[3] Pathway 2 (Blue) yields heterocycles via dehydration and cycloaddition.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Henry Rxn) | Retro-Henry Reaction | Lower the temperature to -10 °C. Ensure the reaction is quenched immediately into acid before workup. |

| Incomplete Reduction | Catalyst Poisoning (HCl) | Increase the equivalents of NaOAc (base scavenger). HCl generated from dechlorination deactivates Pd/C. |

| Product Decomposition | Thermal Instability | Avoid rotary evaporation bath temps >40 °C. Store the dichloro-nitro intermediate in a freezer (-20 °C). |

| Lachrymatory Release | Poor Containment | Verify hood sash height. Use a bleach or sulfite bath to rinse all glassware inside the hood before removal. |

References

-

Henry Reaction Mechanisms: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

-

DCNM Properties & Safety: PubChem. "Dichloronitromethane (Compound)."[1][4] National Library of Medicine.

-

Reduction of Halo-Nitro Compounds: Ballini, R., et al. (2007). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 107(9), 3874-3922.

-

Handling Hazardous Chemicals: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Application Note: Dichloronitromethane (DCNM) in Agrochemical Synthesis

Topic: Dichloronitromethane (DCNM) as a Building Block for Agrochemicals Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Process Chemists, and Agrochemical Development Leads.

Strategic Utilization of a Dense Functional C1 Synthon

Executive Summary & Chemical Profile

Dichloronitromethane (DCNM) (CAS: 7119-89-3) represents a high-value "C1" building block characterized by its unique functional density.[1][2] Possessing both a nitro group (electron-withdrawing, reducible) and two chlorine atoms (leaving groups, lipophilicity enhancers) on a single carbon, it serves as a versatile electrophilic and nucleophilic linchpin.

In modern agrochemical discovery, DCNM is primarily utilized to:

-

Introduce Lipophilic Pharmacophores: The

moiety significantly alters the -

Construct Heterocycles: It acts as a precursor for isoxazoles, thiazoles, and functionalized nitroalkenes via condensation and cycloaddition pathways.

-

Synthesize Bioactive Amines: Post-coupling reduction yields

-dichloroamines, structural motifs found in neonicotinoid-class insecticides.

Physicochemical Profile (Table 1)

| Property | Value | Relevance to Protocol |

| Formula | Bifunctional (Acidic | |

| Molecular Weight | 129.93 g/mol | Stoichiometry calculations |

| Boiling Point | 106–107 °C | Allows for reflux in lower-boiling solvents |

| Density | 2.12 g/mL | Heavy organic phase (sinks in water extractions) |

| Acidity ( | ~5–6 | Deprotonated by weak bases ( |

| Hazards | Lachrymator, Toxic | Requires closed-system handling |

Safety & Handling Protocols (Critical)

Warning: DCNM is a potent lachrymator and skin irritant. It exhibits shock sensitivity under extreme conditions (dryness/metal contact).

Mandatory Safety Workflow

-

Containment: All transfers must occur within a certified fume hood.

-

Neutralization Trap: Connect reaction vessel vents to a scrubber containing 10% NaOH/Ethanol to neutralize vapors.

-

No Metal Spatulas: Use Teflon or glass tools. Contact with alkali metals or finely divided Zn/Mg can induce explosive decomposition.

-

Quenching: Residual DCNM should be quenched with dilute aqueous sodium sulfite (

) before disposal.

Strategic Synthetic Pathways

DCNM operates through two primary mechanistic modes:

-

Mode A (Nucleophilic): Deprotonation of the

-proton generates a stabilized carbanion for Henry-type condensations. -

Mode B (Electrophilic/Radical): The

bonds are susceptible to radical abstraction or nucleophilic substitution under specific conditions.

Visualization: DCNM Reactivity Hub

Figure 1: Divergent synthetic pathways from DCNM. The Henry reaction (green path) is the primary entry point for agrochemical scaffolds.

Detailed Experimental Protocol

Protocol A: The Modified Henry Reaction

Objective: Synthesis of 1-Aryl-2,2-dichloro-2-nitroethanols .

Application: This scaffold serves as a core pharmacophore for broad-spectrum fungicides, leveraging the

Reagents:

-

Aryl Aldehyde (1.0 equiv)

-

Dichloronitromethane (1.2 equiv)

-

Catalyst: DABCO (10 mol%) or Triethylamine (20 mol%)

-

Solvent: THF (anhydrous) or DCM

-

Temperature: 0°C to 25°C

Step-by-Step Methodology:

-

System Setup:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Critical: Ensure the waste vent is connected to a caustic scrubber (NaOH).

-

-

Reagent Charging:

-

Charge the flask with the Aryl Aldehyde (e.g., 4-chlorobenzaldehyde, 20 mmol) and solvent (THF, 50 mL).

-

Cool the solution to 0°C using an ice/water bath. Reasoning: Low temperature suppresses the retro-Henry reaction and prevents decomposition of the labile DCNM anion.

-

-

DCNM Addition:

-

Add DCNM (24 mmol) to the solution in one portion (if small scale) or dropwise (if >10g scale) to manage exotherm.

-

-

Catalysis:

-

Add the base (DABCO or TEA) dropwise over 10 minutes.

-

Observation: The solution typically turns yellow/orange, indicating the formation of the nitronate intermediate.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). The aldehyde spot should disappear, and a new, more polar spot (alcohol) should appear.

-

-

Workup (Self-Validating Step):

-

Quench with 0.1 M HCl (30 mL) to neutralize the base and protonate the alkoxide. Check pH < 4.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous

and concentrate in vacuo. -

Note: Do not heat the water bath above 40°C during concentration; nitro-alcohols can be thermally unstable.

-

-

Purification:

-

Recrystallization from Hexane/DCM is preferred over column chromatography, as silica can sometimes induce retro-aldol cleavage.

-

Protocol B: Dehydration to Gem-Chloronitroalkenes

Objective: Conversion of the alcohol (from Protocol A) to a Michael Acceptor.

-

Dissolve the nitroethanol (10 mmol) in DCM (30 mL).

-

Add Thionyl Chloride (

, 1.2 equiv) and Pyridine (2.0 equiv) at 0°C. -

Stir for 2 hours.

-

Mechanism: The hydroxyl group is converted to a good leaving group, followed by E2 elimination driven by the acidity of the benzylic proton (if present) or internal rearrangement.

-

Result: Formation of the

alkene (often requires careful handling due to high reactivity).

Analytical Validation

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR | Confirms C-C bond formation.[3] Disappearance of aldehyde proton ( | |

| 13C NMR | Characteristic shift for the gem-dichloronitro carbon. | |

| IR Spectroscopy | ~1550 | Confirms retention of the nitro group. |

| GC-MS | Molecular ion often invisible; look for | DCNM derivatives fragment easily; soft ionization (CI) is recommended. |

Process Workflow Diagram

Figure 2: Operational workflow for the DCNM-mediated Henry Reaction.

References

-

Dichloronitromethane Product Safety & Data. PubChem, National Library of Medicine. Available at: [Link]

-

The Henry Reaction (Nitroaldol Reaction). Organic Chemistry Portal.[3] Available at: [Link]

-

Thiazole and Isothiazole Chemistry in Crop Protection. National Institutes of Health (PubMed). Available at: [Link] (General reference for isothiazole relevance in agrochemistry).

Disclaimer: This guide is for research purposes only. All protocols must be validated by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Application Note: Nucleophilic Substitution & C-C Bond Formation with Dichloronitromethane (DCNM)

This Application Note and Protocol guide details the nucleophilic substitution mechanisms involving Dichloronitromethane (DCNM) . It is designed for researchers in medicinal chemistry and process development.

) CAS: 7119-89-3Executive Summary: The "Magic Chloro" Synthon

Dichloronitromethane (DCNM) is a high-value C1 synthon in drug discovery, offering a unique dual reactivity profile. It serves as a pronucleophile (generating the stable dichloronitromethyl carbanion) and an electrophile (susceptible to

Its utility is amplified by the "Magic Chloro Effect" , where the strategic introduction of chlorine atoms into drug scaffolds can increase potency by up to 100-fold, improve metabolic stability (blocking P450 oxidation sites), and enhance lipophilicity (

This guide details the mechanistic pathways for utilizing DCNM to synthesize

Mechanistic Insight: Dual Reactivity Pathways

Pathway A: DCNM as a Nucleophile (Carbanion Formation)

The presence of the strongly electron-withdrawing nitro group (

-

Mechanism: Deprotonation by a mild base generates the resonance-stabilized dichloronitromethyl carbanion.

-

Application: This anion attacks electrophiles such as aldehydes (Henry Reaction) or Michael acceptors (Conjugate Addition) to form new C-C bonds while retaining the gem-dichloro functionality.

Pathway B: DCNM as an Electrophile (Nucleophilic Substitution of Cl)

While less common than its carbanion chemistry, the C-Cl bond in DCNM is activated by the adjacent nitro group, making it susceptible to nucleophilic attack, particularly by "soft" nucleophiles (e.g., thiols, phosphines).

-

Mechanism:

attack at the carbon center displaces a chloride ion. -

Side Reaction Warning: "Hard" nucleophiles (e.g., alkoxides) often act as bases, favoring Pathway A (deprotonation) over substitution.

Pathway Visualization

Caption: Figure 1. Bifurcated reactivity of DCNM showing Carbanion-mediated C-C bond formation (Red) vs. Direct Nucleophilic Substitution (Blue).

Validated Protocol: Synthesis of -Dichloro- -hydroxy Nitroalkanes

Objective: Synthesis of 2,2-dichloro-1-phenyl-2-nitroethanol via the Henry Reaction (Nitroaldol) between DCNM and Benzaldehyde.

Reagents & Equipment

| Reagent | Equiv.[1][2] | Role | Hazard Note |

| Dichloronitromethane | 1.2 | Pronucleophile | Fatal if inhaled/absorbed. Lachrymator. |

| Benzaldehyde | 1.0 | Electrophile | Irritant. Ensure fresh (low acid). |

| Triethylamine ( | 0.1 - 0.2 | Catalyst (Base) | Flammable, corrosive. |

| Dichloromethane (DCM) | Solvent | Medium | Volatile, suspected carcinogen. |

| Magnesium Sulfate | N/A | Drying Agent | Dust irritant. |

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Preparation: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen (

) or Argon. -